Cns 5161

描述

属性

IUPAC Name |

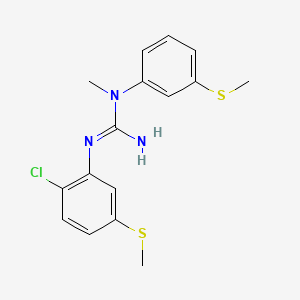

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3S2/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVHEDNLONERHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166975 | |

| Record name | CNS 5161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160754-76-7 | |

| Record name | CNS 5161 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160754767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CNS 5161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CNS-5161 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58S83M36V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CNS-5161: A Technical Guide to its Mechanism of Action as a Noncompetitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNS-5161 is a novel and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system (CNS). By interacting with the ion channel of the NMDA receptor, CNS-5161 effectively blocks the influx of ions, thereby modulating glutamate-mediated neuronal excitation. This technical guide provides a comprehensive overview of the mechanism of action of CNS-5161, detailing its interaction with the NMDA receptor, its effects on downstream signaling, and its pharmacological profile. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the management of neuropathic pain.

Core Mechanism of Action: Noncompetitive Antagonism of the NMDA Receptor

CNS-5161 exerts its pharmacological effects through a direct interaction with the NMDA receptor, a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Unlike competitive antagonists that bind to the glutamate or glycine binding sites, CNS-5161 is a noncompetitive antagonist that binds to a site within the ion channel of the receptor.[1][2][3][4][5] This mechanism is similar to that of other well-characterized NMDA receptor antagonists like MK-801.

The binding of CNS-5161 to the ion channel physically obstructs the passage of ions, primarily calcium (Ca²⁺), even when the receptor is activated by its co-agonists, glutamate and glycine. This blockade is use-dependent, meaning that the channel must be open for CNS-5161 to bind with high affinity. This property may contribute to a more favorable side-effect profile compared to other NMDA receptor antagonists, as it preferentially targets overactive channels associated with pathological conditions.

Molecular Interaction with the NMDA Receptor Ion Channel

CNS-5161 has demonstrated high affinity for the ion-channel binding site of the NMDA receptor complex. Preclinical studies have quantified this interaction, revealing a potent and selective binding profile.

Signaling Pathway of NMDA Receptor Activation and CNS-5161 Inhibition

Caption: NMDA receptor activation by glutamate and glycine, leading to Ca²⁺ influx and downstream signaling, is blocked by CNS-5161 binding to the open channel.

Quantitative Data Summary

The pharmacological activity of CNS-5161 has been characterized through various in vitro and in vivo studies, as well as in clinical trials. The following tables summarize the key quantitative data available.

Table 1: In Vitro Binding Affinity of CNS-5161

| Parameter | Value | Species | Tissue Preparation | Assay | Reference |

| Kᵢ (inhibition constant) | 1.8 nM | Rat | Synaptosomal membranes from brain | [³H] MK-801 displacement | |

| Kₔ (dissociation constant) | < 4 nM | Rat | Brain membranes | [³H]CNS-5161 binding |

Table 2: In Vivo Efficacy of CNS-5161 in a Preclinical Model

| Model | Parameter | Dose | Route of Administration | Effect | Species | Reference |

| NMDA-induced excitotoxicity | ED₈₀ | 4 mg/kg | Intraperitoneal (i.p.) | Protection against necrotic effects | Neonatal Rat |

Table 3: Pharmacokinetic Parameters of CNS-5161 in Humans

Phase I Study in Healthy Volunteers (Single Intravenous Infusion)

| Parameter | Mean ± SD | Units | Reference |

| Half-life (t½) | 2.95 ± 0.75 | hours | |

| Clearance (CL) | 106 ± 17.8 | L/h | |

| Volume of Distribution (Vd) | 296 ± 69 | L |

Study in Patients with Neuropathic Pain (Escalating Doses)

| Dose | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t½ (hours) |

| 125 µg | 0.23 ± 0.08 | 1.39 ± 0.51 | 4.3 ± 1.5 |

| 250 µg | 0.69 ± 0.31 | 3.73 ± 1.80 | 5.2 ± 2.6 |

| 500 µg | 1.25 ± 0.53 | 7.97 ± 3.86 | 4.9 ± 1.7 |

Data presented as mean ± SD. Cₘₐₓ: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of CNS-5161.

Radioligand Binding Assay ([³H] MK-801 Displacement)

This assay is used to determine the binding affinity of CNS-5161 for the ion channel of the NMDA receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of CNS-5161 for the NMDA receptor.

-

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[³H] MK-801 (radioligand)

-

CNS-5161 (test compound)

-

Unlabeled MK-801 or other high-affinity NMDA receptor channel blocker (for determining non-specific binding)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing glutamate and glycine to open the channel)

-

Glass fiber filters

-

Scintillation cocktail

-

-

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H] MK-801 and varying concentrations of CNS-5161. Include control wells for total binding (membranes + [³H] MK-801) and non-specific binding (membranes + [³H] MK-801 + excess unlabeled channel blocker).

-

Filtration and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the CNS-5161 concentration to generate a competition curve. Determine the IC₅₀ (the concentration of CNS-5161 that inhibits 50% of specific [³H] MK-801 binding) and calculate the Kᵢ using the Cheng-Prusoff equation.

-

In Vivo Model of NMDA-Induced Excitotoxicity

This model assesses the neuroprotective effects of CNS-5161 against neuronal damage caused by excessive NMDA receptor activation.

-

Animals: Neonatal rats

-

Procedure:

-

Administer CNS-5161 (or vehicle control) via intraperitoneal (i.p.) injection at various doses.

-

After a predetermined time, induce excitotoxicity by administering a neurotoxic dose of NMDA.

-

After a set period, sacrifice the animals and prepare brain tissue for histological analysis.

-

Quantify the extent of neuronal damage (e.g., by measuring lesion volume or counting surviving neurons) in specific brain regions.

-

Determine the ED₈₀, the dose of CNS-5161 that provides 80% protection against NMDA-induced neuronal damage.

-

Clinical Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of CNS-5161 in humans.

-

Study Design: Randomized, double-blind, placebo-controlled, dose-escalation study.

-

Subjects: Healthy volunteers or patients with the target indication (e.g., neuropathic pain).

-

Procedure:

-

Administer a single intravenous infusion of CNS-5161 or placebo.

-

Collect serial blood samples at predefined time points over a specified period (e.g., 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma concentrations of CNS-5161 using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Perform pharmacokinetic analysis using appropriate software to determine parameters such as Cₘₐₓ, AUC, t½, clearance, and volume of distribution. The data for CNS-5161 was best described by a two-compartment model.

-

Conclusion

CNS-5161 is a potent, selective, and noncompetitive antagonist of the NMDA receptor. Its mechanism of action, centered on the blockade of the receptor's ion channel, has been well-characterized through a combination of in vitro and in vivo studies. The quantitative data on its binding affinity, preclinical efficacy, and human pharmacokinetics provide a solid foundation for its further clinical development. The detailed experimental protocols outlined in this guide are intended to facilitate ongoing research into the therapeutic potential of CNS-5161 and other NMDA receptor modulators. The favorable tolerability profile observed in early clinical studies, particularly the lack of significant psychomimetic effects, suggests that CNS-5161 may offer a promising therapeutic option for conditions associated with NMDA receptor hyperactivity, such as neuropathic pain.

References

- 1. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Early clinical experience with the novel NMDA receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Early clinical experience with the novel NMDA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Function of Cns 5161

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cns 5161 is a potent, selective, and use-dependent noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the ion channel pore of the receptor, this compound effectively blocks the influx of calcium that is triggered by the binding of the neurotransmitter glutamate. This mechanism of action underlies its demonstrated neuroprotective, anticonvulsant, and analgesic properties in a range of preclinical models. Early-phase clinical trials have explored its safety, tolerability, and potential efficacy in the treatment of neuropathic pain. This guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its pharmacological profile.

Core Function and Mechanism of Action

This compound exerts its pharmacological effects by directly interacting with the NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system. The NMDA receptor is a ligand-gated ion channel that is activated upon the concurrent binding of glutamate and a co-agonist, typically glycine or D-serine. This activation leads to the opening of the channel and a subsequent influx of calcium ions into the neuron.

This compound functions as a noncompetitive antagonist, meaning it does not compete with glutamate or the co-agonist for their binding sites. Instead, it binds to a site located within the ion channel pore of the NMDA receptor complex. This binding is "use-dependent," signifying that the channel must be open for this compound to access its binding site. Once bound, this compound physically obstructs the channel, preventing the flow of ions and thereby blocking the downstream signaling cascades initiated by NMDA receptor activation. This targeted blockade of excessive glutamatergic activity forms the basis of its therapeutic potential in conditions characterized by excitotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity

| Parameter | Value | Species | Tissue Preparation | Radioligand | Reference |

| Ki | 1.8 nM | Rat | Synaptosomal membranes | [3H] MK-801 | [1] |

Table 2: Preclinical Efficacy

| Model | Species | Endpoint | This compound Dose | Effect | Reference |

| Neonatal NMDA Excitotoxicity | Rat | Protection against necrotic effects | 4 mg/kg (i.p.) | ED80 | [1] |

| Audiogenic Seizures | DBA/2 Mice | Inhibition of seizures | 4 mg/kg (i.p.) | 91% inhibition | [1] |

| Focal Cerebral Ischemia | Rat | Neuroprotection | - | Demonstrated | [1] |

Table 3: Phase I Clinical Trial in Healthy Volunteers (Walters et al., 2002)

| Parameter | Value | Study Population | Dosing |

| Maximum Tolerated Dose | Up to 2000 µg (single IV infusion) | Healthy Male Volunteers | Dose escalation (30 µg to 2000 µg) |

| Mean Half-life (t1/2) | 2.95 ± 0.75 hours | Healthy Male Volunteers | - |

| Mean Clearance (CL) | 106 ± 17.8 L/h | Healthy Male Volunteers | - |

| Mean Volume of Distribution (Vd) | 296 ± 69 L | Healthy Male Volunteers | - |

| Primary Adverse Effects | Dose-dependent increase in blood pressure, minor subjective sensory symptoms | Healthy Male Volunteers | - |

Table 4: Phase IIa Clinical Trial in Neuropathic Pain (Forst et al., 2007)

| Parameter | Value | Study Population | Dosing |

| Well-Tolerated Dose | Up to 500 µg (single IV infusion) | Patients with chronic neuropathic pain | Dose escalation (125 µg, 250 µg, 500 µg) |

| Primary Adverse Events | Hypertension, headache, mild visual disturbances | Patients with chronic neuropathic pain | - |

| Analgesic Efficacy (500 µg vs. Placebo) | Trend towards pain relief (not statistically significant) | Patients with chronic neuropathic pain | Change in VAS at 12h: -10 ± 22 mm vs. -2 ± 19 mm |

Experimental Protocols

[3H] MK-801 Displacement Binding Assay

This assay was employed to determine the binding affinity of this compound to the NMDA receptor ion channel site.

-

Tissue Preparation: Synaptosomal membranes were prepared from rat brains.

-

Assay Conditions: The prepared membranes were incubated with a fixed concentration of the radiolabeled NMDA receptor channel blocker, [3H] MK-801.

-

Competition: Increasing concentrations of unlabeled this compound were added to the incubation mixture to compete with [3H] MK-801 for its binding site.

-

Detection: Following incubation, the bound and free radioligand were separated by filtration. The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [3H] MK-801 (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

Neonatal Rat NMDA Excitotoxicity Model

This in vivo model was used to assess the neuroprotective effects of this compound against glutamate-induced neuronal death.

-

Animal Model: Neonatal rat pups were used.

-

Induction of Excitotoxicity: A direct injection of NMDA was administered into a specific brain region, typically the striatum or hippocampus, to induce localized excitotoxic lesions.

-

Drug Administration: this compound was administered to the rat pups, often via the intraperitoneal (i.p.) route, at various doses and at different time points relative to the NMDA injection.

-

Outcome Measures: After a set period, the animals were euthanized, and their brains were processed for histological analysis. The volume of the necrotic lesion was quantified to determine the extent of neuroprotection afforded by this compound. The dose that provided 80% protection (ED80) was determined to be 4 mg/kg[1].

Audiogenic Seizure Model in DBA/2 Mice

This model was utilized to evaluate the anticonvulsant activity of this compound.

-

Animal Model: DBA/2 mice, a strain genetically susceptible to sound-induced (audiogenic) seizures, were used.

-

Drug Administration: this compound was administered to the mice, typically via the i.p. route, prior to seizure induction.

-

Seizure Induction: The mice were exposed to a high-intensity auditory stimulus (e.g., a loud bell or siren) to trigger a characteristic seizure sequence, often culminating in a tonic-clonic convulsion.

-

Outcome Measures: The ability of this compound to prevent or reduce the severity of the different phases of the audiogenic seizure was observed and scored. A 91% inhibition of seizures was observed at a dose of 4 mg/kg.

Focal Cerebral Ischemia Model in Rats

This model mimics the effects of a stroke to assess the neuroprotective potential of this compound.

-

Animal Model: Adult rats were used.

-

Induction of Ischemia: A common method is the middle cerebral artery occlusion (MCAO) model. This involves the temporary or permanent blockage of the middle cerebral artery, a major blood vessel supplying the brain, leading to a localized area of ischemia (a stroke).

-

Drug Administration: this compound was administered either before, during, or after the ischemic insult to evaluate its neuroprotective efficacy.

-

Outcome Measures: Following a period of reperfusion (if the occlusion was temporary), the animals' neurological deficits were assessed using behavioral tests. Subsequently, the brains were analyzed to determine the infarct volume (the area of dead tissue), often using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC). A reduction in infarct volume in the this compound-treated group compared to a control group indicated a neuroprotective effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: this compound noncompetitively blocks the NMDA receptor ion channel.

Experimental Workflow for [3H] MK-801 Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Experimental Workflow for In Vivo Neuroprotection Study (MCAO Model)

Caption: Workflow for assessing the neuroprotective effects of this compound.

References

CNS-5161: An In-depth Technical Guide on a High-Affinity NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNS-5161, also known as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine, is a potent and selective, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It interacts with the ion channel pore of the NMDA receptor, producing a use-dependent blockade of glutamate-mediated neurotransmission.[2][3] Preclinical studies have demonstrated its neuroprotective, anticonvulsant, and analgesic properties.[2] Clinical investigations have explored its potential in the treatment of neuropathic pain, revealing a promising safety profile with a notable absence of the psychotomimetic effects often associated with other NMDA receptor antagonists. This technical guide provides a comprehensive overview of the pharmacology of CNS-5161, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ligand-gated ion channel in the central nervous system, playing a crucial role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a key pathological process in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a major focus of drug development efforts.

CNS-5161 emerged as a promising candidate due to its high affinity and selectivity for the NMDA receptor ion channel. Its non-competitive, use-dependent mechanism of action suggests that it preferentially blocks excessively active channels, potentially offering a better therapeutic window with fewer side effects compared to other classes of NMDA receptor antagonists.

Chemical and Physical Properties

CNS-5161 is a diarylguanidine derivative. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine | |

| Molecular Formula | C16H18ClN3S2 | |

| Molecular Weight | 351.9 g/mol | |

| LogP | 1.92 ± 0.26 | |

| CAS Number | 160754-76-7 |

Mechanism of Action

CNS-5161 is a non-competitive antagonist of the NMDA receptor. Its primary mechanism of action involves blocking the ion channel pore, thereby preventing the influx of Ca2+ and Na+ ions that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This blockade is "use-dependent," meaning that the antagonist has a higher affinity for the open, activated state of the channel. This property is significant as it implies that CNS-5161 will preferentially inhibit overactive NMDA receptors, which are implicated in pathological conditions, while having less effect on receptors involved in normal synaptic transmission.

The binding site for CNS-5161 is within the ion channel, at or near the phencyclidine (PCP) and MK-801 binding site.

Signaling Pathway

The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention for CNS-5161.

Quantitative Data

The following tables summarize the key quantitative data for CNS-5161 from various in vitro and in vivo studies.

Table 4.1: In Vitro Activity

| Parameter | Value | Species | Assay | Reference |

| Ki | 1.8 nM | Rat | [3H]MK-801 binding assay (synaptosomal membranes) | |

| Kd | < 4 nM | Rat | [3H]CNS-5161 binding assay (brain membranes) |

Note: A directly measured IC50 value from a functional assay such as electrophysiology has not been identified in the reviewed literature.

Table 4.2: Preclinical In Vivo Efficacy

| Model | Species | Dose | Effect | Reference |

| NMDA Excitotoxicity | Neonatal Rat | 4 mg/kg (i.p.) | ED80 for protection against necrotic effects | |

| Audiogenic Seizures | DBA/2 Mice | 4 mg/kg (i.p.) | 91% inhibition of seizures | |

| Focal Cerebral Ischemia (MCAO) | Rat | 0.88 - 3.5 mg/kg (i.v.) | 35-46% reduction in total infarct volume |

Table 4.3: Preclinical Pharmacokinetics (Rat)

| Parameter | Route | Dose | Value | Reference |

| Plasma Concentration | i.v. infusion | 0.88 mg/kg (total) | 9.7 ± 0.9 ng/mL (at end of infusion) | |

| Plasma Concentration | i.v. infusion | 1.75 mg/kg (total) | 19.6 ± 1.2 ng/mL (at end of infusion) |

Table 4.4: Human Pharmacokinetics (Phase I)

| Parameter | Route | Dose Range | Value | Reference |

| Half-life (t1/2) | i.v. infusion | 30 - 2000 µg | 2.95 ± 0.75 h | |

| Clearance | i.v. infusion | 30 - 2000 µg | 106 ± 17.8 L/h | |

| Volume of Distribution (Vd) | i.v. infusion | 30 - 2000 µg | 296 ± 69 L |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of CNS-5161. While specific, detailed protocols for CNS-5161 are not always publicly available, the following represents a synthesis of established methods and information gleaned from publications citing CNS-5161.

[3H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the ion channel of the NMDA receptor.

-

Materials:

-

Rat brain cortical membranes

-

[3H]MK-801 (radioligand)

-

CNS-5161 (test compound)

-

Unlabeled MK-801 (for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., GF/B, presoaked in polyethyleneimine)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare rat brain cortical membranes by homogenization and differential centrifugation.

-

In a 96-well plate, combine membrane homogenate, a fixed concentration of [3H]MK-801 (e.g., 5 nM), and varying concentrations of CNS-5161.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

Incubate at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of CNS-5161 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is used to assess the neuroprotective effects of a compound in a model of focal cerebral ischemia.

-

Animals: Adult male Sprague-Dawley rats (250-300g).

-

Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the distal ECA.

-

Insert a silicone-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Administer CNS-5161 or vehicle intravenously at the desired time point relative to MCAO (e.g., 10 minutes post-occlusion).

-

After the desired occlusion period (e.g., 2 hours for transient MCAO), withdraw the suture to allow for reperfusion. For permanent MCAO, the suture is left in place.

-

Suture the incision and allow the animal to recover.

-

At a predetermined time point (e.g., 24 or 48 hours post-MCAO), assess neurological deficits using a standardized scoring system.

-

Euthanize the animal, perfuse the brain, and section it for infarct volume analysis using a stain such as 2,3,5-triphenyltetrazolium chloride (TTC).

-

Audiogenic Seizure Model in DBA/2 Mice

This model is used to evaluate the anticonvulsant properties of a compound.

-

Animals: DBA/2 mice at an age of high susceptibility to audiogenic seizures (e.g., 21-28 days).

-

Procedure:

-

Administer CNS-5161 or vehicle intraperitoneally at the desired dose.

-

After a predetermined pretreatment time (e.g., 30 minutes), place the mouse in a sound-attenuating chamber.

-

Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB bell for 60 seconds).

-

Observe and score the seizure response, which typically includes a wild running phase, clonic seizure, tonic seizure, and potentially respiratory arrest.

-

Record the incidence and severity of each seizure phase.

-

Calculate the percentage of mice protected from each phase of the seizure by CNS-5161 compared to the vehicle group.

-

Selectivity Profile

Preclinical and Clinical Summary

Preclinical: CNS-5161 has demonstrated efficacy in rodent models of excitotoxic neuronal injury, seizures, and neuropathic pain. It effectively crosses the blood-brain barrier and achieves concentrations in the brain that are associated with its pharmacological effects.

Clinical: In a Phase I study in healthy volunteers, CNS-5161 was well-tolerated at intravenous doses up to 2000 µg. The primary dose-limiting side effect was a dose-dependent increase in blood pressure. Notably, no psychomimetic effects were observed, a significant advantage over many other NMDA receptor antagonists. A subsequent study in patients with neuropathic pain showed that CNS-5161 was reasonably well-tolerated at single infusions up to 500 µg, with some indications of analgesic efficacy, particularly in patients with diabetic neuropathy.

Conclusion

CNS-5161 is a potent and selective non-competitive NMDA receptor antagonist with a promising preclinical and clinical profile. Its use-dependent mechanism of action and lack of psychotomimetic side effects in early clinical trials distinguish it from other compounds in its class. The data presented in this technical guide support its potential as a therapeutic agent for neurological conditions characterized by excessive NMDA receptor activation, such as neuropathic pain and ischemic brain injury. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.

References

- 1. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [iris.unicz.it]

- 2. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

CNS 5161: A Technical Guide for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. A key mechanism implicated in the development and maintenance of neuropathic pain is the over-activation of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. CNS 5161 (N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine hydrochloride) is a novel, selective, noncompetitive NMDA receptor antagonist that has been investigated for its analgesic potential in neuropathic pain states. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in the context of neuropathic pain research.

Core Compound Profile and Mechanism of Action

This compound is a potent NMDA receptor antagonist that interacts with the ion-channel binding site of the NMDA receptor complex.[1] Its noncompetitive mechanism of action allows it to block the influx of Ca²⁺ through the channel, a critical step in the cascade of events leading to central sensitization and pain amplification. Preclinical studies have demonstrated its neuroprotective, anticonvulsant, and analgesic effects.[2]

Binding and Pharmacokinetics

Quantitative data on the binding affinity and pharmacokinetic properties of this compound have been established through various studies.

| Parameter | Value | Species | Source |

| Binding Affinity (Ki) | 1.8 nM (for displacing [³H] MK-801) | Rat | [2] |

| In Vivo Efficacy (ED₈₀) | 4 mg/kg (i.p.) | Neonatal Rat (NMDA excitotoxicity model) | [2] |

| Mean Half-life | 2.95 (± 0.75) h | Human (healthy volunteers) | [2] |

| Mean Clearance | 106 (± 17.8) L/h | Human (healthy volunteers) | |

| Mean Volume of Distribution | 296 (± 69) L | Human (healthy volunteers) |

Clinical Research in Neuropathic Pain

A dose-escalating, double-blind, placebo-controlled, crossover study was conducted in patients with chronic neuropathic pain to establish the safety and tolerability of this compound. While the study was not powered for definitive efficacy, it provided preliminary indications of an analgesic effect at the highest tolerated dose.

Safety and Tolerability Data

| Dose | Adverse Events (Incidence) |

| 250 µg | Visual disturbances (16.7%), Increased blood pressure (8.3%) |

| 500 µg | Visual disturbances (33.3%), Increased blood pressure (50%), Headache |

The study was terminated at the 750 µg dose due to sustained systolic blood pressure increases.

Preliminary Efficacy Data (Visual Analogue Scale - VAS)

| Treatment Group | Change in VAS from Baseline at 12h (mm) |

| 500 µg this compound | -10 ± 22 |

| Placebo | -2 ± 19 |

Experimental Protocols

While specific preclinical studies detailing the analgesic efficacy of this compound in neuropathic pain models are not publicly available, the following represents a standard and widely accepted experimental protocol for evaluating a compound like this compound in a rat model of neuropathic pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a commonly used surgical model to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.

Objective: To create a consistent and long-lasting state of neuropathic pain in rats, characterized by mechanical allodynia and thermal hyperalgesia.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holder)

-

4-0 chromic gut or silk sutures

-

Stereotaxic frame (optional, for precise nerve location)

-

Warming pad

Procedure:

-

Anesthetize the rat and shave the lateral surface of the thigh of the designated hind limb.

-

Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Carefully free the nerve from the surrounding connective tissue.

-

Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures of 4-0 chromic gut or silk suture around the nerve with about 1 mm spacing between them.

-

The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb. The goal is to constrict the nerve without arresting epineural blood flow.

-

Close the muscle layer with sutures and the skin with wound clips or sutures.

-

Allow the animal to recover on a warming pad until fully ambulatory.

-

Post-operative analgesia should be provided for the first 24-48 hours.

-

Behavioral testing can commence approximately 7 days post-surgery, allowing for the development of neuropathic pain symptoms.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is a standard behavioral assay to measure the withdrawal threshold to a mechanical stimulus, a key indicator of allodynia.

Objective: To quantify the mechanical sensitivity of the hind paw in response to graded mechanical stimuli.

Materials:

-

Set of calibrated von Frey filaments (e.g., Stoelting)

-

Elevated wire mesh platform

-

Plexiglas enclosures for each animal

Procedure:

-

Acclimatize the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh floor for at least 15-30 minutes before testing.

-

Begin testing by applying a von Frey filament to the plantar surface of the hind paw, starting with a filament in the mid-range of forces.

-

Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

The "up-down" method is an efficient way to determine the 50% paw withdrawal threshold.

-

If there is a positive response, the next filament tested should be of a lower force.

-

If there is no response, the next filament tested should be of a higher force.

-

-

The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a specific formula or available software.

-

Testing is performed on both the ipsilateral (injured) and contralateral (uninjured) paws. A significant decrease in the withdrawal threshold of the ipsilateral paw compared to the contralateral paw and/or baseline measurements indicates mechanical allodynia.

Signaling Pathways and Visualizations

NMDA Receptor Signaling in Neuropathic Pain

In neuropathic pain, persistent activation of NMDA receptors in the dorsal horn of the spinal cord leads to a cascade of intracellular events contributing to central sensitization. This includes an influx of Ca²⁺, which activates several downstream protein kinases.

Caption: NMDA Receptor Signaling in Neuropathic Pain and Site of this compound Action.

Experimental Workflow for Preclinical Analgesic Testing

The logical flow for evaluating a potential analgesic like this compound in a preclinical setting involves several key stages, from model induction to data analysis.

Caption: A logical workflow for preclinical evaluation of an analgesic compound.

Conclusion

This compound represents a targeted approach to the treatment of neuropathic pain by specifically inhibiting the NMDA receptor ion channel. While clinical development has been limited, the available data provides a strong rationale for the continued investigation of noncompetitive NMDA receptor antagonists in this challenging therapeutic area. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further explore the potential of compounds like this compound in the quest for more effective treatments for neuropathic pain. Further research is warranted to fully elucidate its clinical efficacy in specific neuropathic pain conditions.

References

Preclinical Profile of CNS 5161: A Technical Guide for Drug Development Professionals

An In-depth Review of the Nonclinical Pharmacology, Efficacy, and Safety Data for the Novel NMDA Receptor Antagonist CNS 5161.

This technical guide provides a comprehensive overview of the preclinical data available for this compound (N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine), a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this neuroprotective and anticonvulsant agent.

Introduction

This compound is a diarylguanidine derivative that acts as a noncompetitive antagonist at the NMDA receptor ion channel.[1] Excessive activation of NMDA receptors is implicated in the pathophysiology of a range of neurological disorders, including cerebral ischemia, epilepsy, and neuropathic pain. By blocking the ion channel, this compound modulates glutamate-mediated excitotoxicity, a key mechanism of neuronal damage in these conditions. Preclinical studies have demonstrated the potential of this compound in various models of neurological disease, suggesting its therapeutic utility as a neuroprotective and anticonvulsant agent.

In Vitro Pharmacology

The primary mechanism of action of this compound is the noncompetitive blockade of the NMDA receptor ion channel. This has been characterized through in vitro radioligand binding assays.

Binding Affinity

This compound exhibits high affinity for the NMDA receptor ion channel, as determined by its ability to displace the binding of [³H]MK-801, a well-characterized noncompetitive NMDA receptor antagonist.

| Parameter | Value | Species | Tissue Preparation | Reference |

| Kᵢ (for [³H]MK-801 displacement) | 1.8 nM | Rat | Synaptosomal membrane preparations from brain | [1] |

| Kd | < 4 nM | Rat | Brain membranes | [2] |

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound was determined using a radioligand binding assay with [³H]MK-801 and synaptosomal membrane preparations from rat brain. While the full detailed protocol from the original publication by Hu et al. (1997) is not publicly available, a general methodology for such an assay is described below.

Protocol Outline:

-

Membrane Preparation: Synaptosomal membranes are prepared from whole rat brains through a series of homogenization and centrifugation steps to isolate the fraction rich in synaptic components.

-

Binding Assay: The prepared membranes are incubated with a fixed concentration of the radioligand ([³H]MK-801) and varying concentrations of the unlabeled competitor (this compound). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any nonspecifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using nonlinear regression to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in several preclinical animal models of neurological disorders, demonstrating its neuroprotective and anticonvulsant properties.

Neuroprotection in Cerebral Ischemia

This compound has shown neuroprotective effects in a rat model of focal cerebral ischemia.

| Animal Model | Efficacy Endpoint | Treatment Protocol | Key Findings | Reference |

| Adult rat model of focal cerebral ischemia (MCAO) | Neuroprotection | Not specified in available literature | Demonstrated neuroprotective effects | [1] |

Experimental Protocol: Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO) Model

The most common method for inducing focal cerebral ischemia in rats is the intraluminal suture middle cerebral artery occlusion (MCAO) model. While the specific protocol for the this compound study is not detailed in the available literature, a general procedure is outlined below.

Protocol Outline:

-

Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized.

-

MCAO Procedure: A surgical suture with a blunted tip is introduced into the external carotid artery and advanced through the internal carotid artery to occlude the origin of the middle cerebral artery, thereby inducing focal ischemia. The duration of occlusion is typically 60-120 minutes.

-

Drug Administration: this compound or a vehicle control is administered, typically via intravenous or intraperitoneal injection, at a specific time point relative to the onset of ischemia (e.g., before, during, or after).

-

Reperfusion: After the designated occlusion period, the suture is withdrawn to allow for reperfusion of the ischemic territory.

-

Assessment of Neuroprotection: At a predetermined time after reperfusion (e.g., 24 or 48 hours), the neuroprotective effect is assessed. This typically involves:

-

Histological Analysis: The brain is removed, sectioned, and stained with a marker for viable tissue, such as 2,3,5-triphenyltetrazolium chloride (TTC). The volume of the infarct (dead tissue) is then quantified.

-

Functional Assessment: Neurological deficits are scored using a standardized scale to assess motor and sensory function.

-

Anticonvulsant Activity

This compound has demonstrated potent anticonvulsant effects in a genetic model of epilepsy.

| Animal Model | Efficacy Endpoint | Treatment Protocol | Key Findings | Reference |

| DBA/2 mice (audiogenic seizures) | Inhibition of audiogenic seizures | 4 mg/kg, i.p. | 91% inhibition of seizures |

Experimental Protocol: Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to seizures induced by a loud auditory stimulus. This model is commonly used to screen for anticonvulsant drugs. The detailed protocol for the this compound study is not available, but a general procedure is described below.

References

CNS 5161: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNS 5161 is a potent, selective, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in the excitotoxic cascade following neurological insults. This document provides a comprehensive technical overview of this compound, focusing on its neuroprotective properties. It details the compound's mechanism of action, summarizes key preclinical and clinical data, and provides detailed methodologies for the principal experimental paradigms used to characterize its effects. This guide is intended to serve as a resource for researchers and drug development professionals investigating novel neuroprotective strategies.

Introduction

Excessive activation of the NMDA subtype of glutamate receptors is a key pathological event in a variety of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1][2] This overstimulation leads to a massive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, including the activation of proteases and lipases, the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal cell death.[1]

This compound, chemically known as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine, is a diarylguanidine derivative that acts as a noncompetitive antagonist at the NMDA receptor.[1][3] It binds to the ion channel pore of the receptor, thereby blocking the influx of Ca2+. A key characteristic of this compound is its use-dependent nature, meaning it preferentially binds to the NMDA receptor when the channel is in its open, or activated, state. This property suggests that this compound may selectively target overactive NMDA receptors in pathological conditions while having less of an effect on normal synaptic transmission.

Preclinical studies have demonstrated the neuroprotective efficacy of this compound in various models of neuronal injury, including focal cerebral ischemia and neonatal hypoxia-ischemia. Early clinical trials have also been conducted to assess its safety, tolerability, and pharmacokinetics in humans. This guide will delve into the technical details of the available data on this compound and its neuroprotective potential.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its neuroprotective effects by directly blocking the ion channel of the NMDA receptor. This action prevents the excessive influx of Ca2+ that is the primary trigger for the excitotoxic cascade. The signaling pathways involved are complex and involve both pro-survival and pro-death pathways.

Signaling Pathways

The neuroprotective effects of this compound are mediated by the inhibition of downstream cell death pathways that are activated by excessive NMDA receptor stimulation. Conversely, physiological NMDA receptor activity is linked to pro-survival signaling.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Binding and Activity

| Parameter | Value | Species/System | Reference |

| Ki (vs. [3H]MK-801) | 1.8 nM | Rat brain synaptosomal membranes | |

| Kd | < 4 nM | Rat brain membranes |

Table 2: In Vivo Neuroprotective Efficacy

| Model | Species | Treatment Paradigm | Outcome | Reference |

| Neonatal NMDA Excitotoxicity | Rat | 4 mg/kg (i.p.) | ED80 for protection against necrotic effects | |

| Focal Cerebral Ischemia (MCAO) | Rat | 0.88 mg/kg total dose | 35% reduction in total infarct volume | |

| 1.75 mg/kg total dose | 42% reduction in total infarct volume | |||

| 3.5 mg/kg total dose | 46% reduction in total infarct volume |

Table 3: Human Pharmacokinetics (Phase 1)

| Parameter | Value (mean ± s.d.) | Route | Reference |

| Half-life (t1/2) | 2.95 ± 0.75 h | Intravenous infusion | |

| Clearance | 106 ± 17.8 L/h | Intravenous infusion | |

| Volume of Distribution (Vd) | 296 ± 69 L | Intravenous infusion |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound. Note: Some protocols are generalized based on standard laboratory practices, as highly detailed, step-by-step protocols specific to this compound are not always available in the cited literature.

In Vitro NMDA Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the NMDA receptor ion channel site, using [3H]MK-801 as the radioligand.

Protocol:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cortical and hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4)

-

A range of concentrations of this compound or vehicle.

-

[3H]MK-801 (e.g., 1-5 nM final concentration).

-

Rat brain membranes (e.g., 100-200 µg of protein).

-

-

For non-specific binding, use a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

Incubate at room temperature for 2-4 hours to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of this compound and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Focal Cerebral Ischemia Model (MCAO)

The middle cerebral artery occlusion (MCAO) model in rats is a widely used preclinical model of ischemic stroke. The following is a generalized protocol based on the studies that have evaluated this compound.

Protocol:

-

Animal Preparation:

-

Anesthetize male Sprague-Dawley or Wistar rats (e.g., 250-300 g) with an appropriate anesthetic (e.g., isoflurane).

-

Maintain the body temperature at 37°C using a heating pad.

-

-

Surgical Procedure:

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and place a temporary ligature around the CCA.

-

Make a small incision in the ECA and insert a nylon monofilament suture (e.g., 4-0) with a rounded tip.

-

Advance the suture into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

-

-

Drug Administration:

-

Administer this compound or vehicle intravenously. A typical paradigm for this compound has been a bolus injection followed by a continuous infusion.

-

-

Reperfusion (for transient MCAO):

-

After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion. For permanent MCAO, the suture is left in place.

-

-

Post-operative Care and Assessment:

-

Suture the incision and allow the animal to recover.

-

At a predetermined time point (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

-

Euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Remove the brain and section it coronally.

-

Stain the sections with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

-

Quantify the infarct volume using image analysis software.

-

Potential for Further Research

While this compound has shown promise as a neuroprotective agent, several areas warrant further investigation:

-

Direct evidence of downstream effects: Studies are needed to confirm that this compound modulates the downstream signaling pathways of NMDA receptor antagonism, such as inhibiting caspase activation and reducing oxidative stress.

-

Efficacy in other neurodegenerative models: The neuroprotective potential of this compound should be evaluated in models of other neurological disorders where excitotoxicity is implicated, such as traumatic brain injury, Alzheimer's disease, and Parkinson's disease.

-

Combination therapies: Investigating the synergistic effects of this compound with other neuroprotective agents that target different aspects of the ischemic cascade could lead to more effective treatments.

Conclusion

This compound is a potent, use-dependent, noncompetitive NMDA receptor antagonist with demonstrated neuroprotective properties in preclinical models of cerebral ischemia. Its mechanism of action, directly targeting the excitotoxic cascade, makes it a compelling candidate for the treatment of acute neurological injuries. The quantitative data from in vitro and in vivo studies, along with the pharmacokinetic profile from early human trials, provide a solid foundation for its continued investigation. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and similar compounds.

References

- 1. Early clinical experience with the novel NMDA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cns 5161: Discovery, History, and Core Experimental Data

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Cns 5161 is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document provides a comprehensive technical overview of its discovery, historical development, and key experimental findings. It details the methodologies of pivotal preclinical and clinical studies, presents quantitative data in structured formats, and visualizes associated signaling pathways and experimental workflows.

Discovery and History

This compound, a diarylguanidine derivative, emerged from research programs focused on developing neuroprotective agents targeting the NMDA receptor. Excessive activation of this receptor is implicated in the pathophysiology of various neurological disorders, including neuropathic pain, epilepsy, and ischemic brain injury.[1][2][3] The development of this compound was driven by the need for an NMDA antagonist with a favorable safety profile, particularly avoiding the psychotomimetic side effects associated with earlier compounds like ketamine.[4]

Preclinical studies demonstrated its potential as a neuroprotective and anticonvulsant agent.[1] These promising early results led to its progression into clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

Mechanism of Action

This compound functions as a non-competitive, use-dependent antagonist of the NMDA receptor. It binds with high affinity to a site within the ion channel of the receptor, effectively blocking the influx of calcium ions that is triggered by the binding of glutamate and glycine. This "use-dependent" characteristic signifies that the drug can only access its binding site when the ion channel is in an open state, a state induced by the presence of the receptor's agonists.

Figure 1: Signaling pathway of this compound at the NMDA receptor.

Quantitative Data Summary

Binding Affinity

| Ligand | Parameter | Value | Species | Tissue |

| This compound | Ki | 1.8 nM | Rat | Brain Synaptosomal Membranes |

Table 1. In vitro binding affinity of this compound for the NMDA receptor ion channel site.

Pharmacokinetics in Healthy Volunteers (Phase I)

| Parameter | Value (Mean ± SD) |

| Half-life (t1/2) | 2.95 ± 0.75 h |

| Clearance | 106 ± 17.8 L/h |

| Volume of Distribution | 296 ± 69 L |

Table 2. Pharmacokinetic parameters of this compound following intravenous infusion in healthy male volunteers.

Adverse Events in Neuropathic Pain Patients (Dose-Escalating Safety Study)

| Adverse Event | Placebo (%) | 250 µg this compound (%) | 500 µg this compound (%) |

| Headache | > Placebo | Less than Placebo | Less than Placebo |

| Visual Disturbances | 0 | 16.7 | 33.3 |

| Increased Blood Pressure | 15.4 | 8.3 | 50.0 |

Table 3. Incidence of common adverse events in a dose-escalating safety study of this compound in patients with neuropathic pain.

Experimental Protocols

[3H]MK-801 Radioligand Binding Assay

This assay was employed to determine the binding affinity of this compound for the NMDA receptor ion channel.

-

Tissue Preparation: Rat forebrains are homogenized in ice-cold 5 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous glutamate and other interfering substances. The final pellet, containing crude synaptic membranes, is resuspended in the assay buffer.

-

Assay Conditions: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]MK-801 and varying concentrations of the competing ligand (this compound). The incubation is carried out in the presence of glutamate and glycine to ensure the NMDA receptor channels are in an open state, allowing access of [3H]MK-801 to its binding site.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound [3H]MK-801, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Figure 2: Experimental workflow for the [3H]MK-801 radioligand binding assay.

Neonatal Rat Model of NMDA-Induced Excitotoxicity

This in vivo model was utilized to assess the neuroprotective effects of this compound.

-

Animal Model: Neonatal rat pups are used for this model.

-

Procedure: A neurotoxic dose of NMDA is administered directly into the brain of the rat pups, typically via intracerebral injection. This induces a localized excitotoxic lesion.

-

Drug Administration: this compound is administered to the animals, often intraperitoneally, at a specified time before or after the NMDA injection.

-

Outcome Measures: The extent of the brain lesion is assessed at a predetermined time point after the NMDA injection. This can be done through histological analysis of brain sections, measuring the volume of the lesion.

-

Data Analysis: The lesion volume in animals treated with this compound is compared to that in control animals that received a vehicle instead of the drug. A significant reduction in lesion volume in the this compound-treated group indicates a neuroprotective effect.

Audiogenic Seizure Model in DBA/2 Mice

This model was used to evaluate the anticonvulsant properties of this compound.

-

Animal Model: DBA/2 mice are genetically susceptible to seizures induced by loud auditory stimuli.

-

Procedure: The mice are placed in a sound-attenuated chamber and exposed to a high-intensity sound (e.g., a bell or a specific frequency tone) for a defined period. This stimulus reliably induces a characteristic seizure sequence, including wild running, clonic convulsions, and tonic-clonic seizures.

-

Drug Administration: this compound is administered to the mice prior to the auditory stimulus.

-

Outcome Measures: The primary outcome is the inhibition of the seizure response. This can be quantified by measuring the percentage of mice protected from seizures or by scoring the severity of the seizures.

-

Data Analysis: The seizure incidence or severity in the this compound-treated group is compared to that in a vehicle-treated control group.

Hypoxic-Ischemic Brain Injury Model in Neonatal Rats

This model mimics brain injury that can occur in newborns due to a lack of oxygen and blood flow.

-

Animal Model: Neonatal rat pups are utilized.

-

Procedure: The procedure involves two steps. First, the left common carotid artery is permanently ligated. Following a recovery period, the pups are exposed to a hypoxic environment (a mixture of nitrogen and a low percentage of oxygen) for a specific duration. This combination of ischemia and hypoxia results in brain injury, primarily in the hemisphere ipsilateral to the ligated artery.

-

Drug Administration: this compound is administered before or after the hypoxic-ischemic insult.

-

Outcome Measures: The extent of brain damage is assessed at a later time point using methods such as histology to measure the infarct volume.

-

Data Analysis: The degree of brain injury in the this compound-treated group is compared to that in a control group.

Conclusion

This compound is a well-characterized non-competitive NMDA receptor antagonist with demonstrated neuroprotective and anticonvulsant properties in preclinical models. Clinical studies have provided valuable insights into its pharmacokinetic profile and safety in humans. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in the further exploration of this compound and related compounds for the treatment of neurological disorders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Rodent Model of Mild Neonatal Hypoxic Ischemic Encephalopathy [frontiersin.org]

- 4. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

The Potential of CNS 5161 in the Treatment of Migraine and Cluster Headaches: A Technical Guide for Researchers

An Exploration of a Novel NMDA Receptor Antagonist for Primary Headache Disorders

This technical guide provides an in-depth analysis of the scientific rationale and potential application of CNS 5161, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, in the treatment of migraine and cluster headaches. While direct clinical or preclinical studies of this compound for these indications are not currently available in the public domain, this document synthesizes the existing knowledge of the compound's mechanism of action with the established role of the glutamatergic system in the pathophysiology of these debilitating headache disorders. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic avenues for migraine and cluster headache.

Introduction to this compound

This compound is a potent and selective, non-competitive NMDA receptor antagonist. It interacts with the ion channel site of the NMDA receptor complex, thereby blocking the influx of calcium ions and attenuating the excitatory effects of glutamate.[1] Preclinical and early clinical studies have primarily focused on its potential as an analgesic for neuropathic pain.[2]

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Mechanism of Action | Non-competitive NMDA receptor antagonist | [1] |

| Primary Indication Studied | Neuropathic Pain | [2] |

The Role of NMDA Receptors in Migraine and Cluster Headache Pathophysiology

A growing body of evidence implicates the overactivation of the glutamatergic system, particularly through NMDA receptors, in the underlying mechanisms of both migraine and cluster headaches.

Migraine

In migraine, NMDA receptor activation is believed to contribute to the phenomenon of central sensitization, a state of hyperexcitability of neurons in the trigeminal nucleus caudalis and other central pain pathways. This leads to the characteristic symptoms of allodynia and hyperalgesia experienced by many migraine sufferers. Glutamate, the primary excitatory neurotransmitter, can trigger the release of Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide in migraine pathophysiology.[3] CGRP, in turn, can enhance the activity of NMDA receptors, creating a positive feedback loop that sustains neuronal hyperexcitability. Preclinical studies have shown that NMDA receptor antagonists can block the release of CGRP and prevent the development of central sensitization in animal models of migraine.

Cluster Headache

The pathophysiology of cluster headaches is complex and not fully elucidated, but evidence also points to the involvement of the glutamatergic system. Studies have shown altered levels of kynurenic acid (KYNA), an endogenous NMDA receptor antagonist, in patients with cluster headaches, suggesting a state of NMDA receptor overactivity. This overactivity may contribute to the severe, unilateral pain and autonomic symptoms characteristic of cluster headache attacks. The efficacy of some treatments for cluster headache, such as lithium, may be partly mediated through their modulatory effects on NMDA receptor function.

Below is a diagram illustrating the proposed signaling pathway in migraine and the potential point of intervention for this compound.

Proposed Preclinical and Clinical Research of this compound for Headache Disorders

Given the strong rationale for targeting NMDA receptors in migraine and cluster headaches, this compound represents a promising candidate for investigation. The following sections outline potential experimental protocols for evaluating its efficacy.

Preclinical Evaluation in Animal Models

Standard, validated animal models of migraine and cluster headache can be employed to assess the potential of this compound.

Table 2: Proposed Preclinical Studies for this compound in Headache Models

| Study Objective | Animal Model | Key Parameters to Measure |

| Migraine - Acute Treatment | Nitroglycerin (NTG)-induced hyperalgesia model in rats or mice | Mechanical and thermal allodynia (von Frey filaments, hot/cold plate), facial grimacing scores, CGRP levels in trigeminal ganglia and plasma. |

| Migraine - Prophylactic Treatment | Chronic NTG administration model to induce chronic migraine-like state | Frequency and severity of hyperalgesic episodes, changes in exploratory behavior, light-aversive behavior. |

| Cluster Headache - Acute Treatment | Superior salivatory nucleus stimulation model in rats | Autonomic symptoms (e.g., lacrimation, nasal congestion), pain-related behaviors (e.g., head scratching). |

Experimental Workflow for Preclinical Migraine Model:

Proposed Clinical Trial Design

Based on the safety and tolerability data from neuropathic pain studies, a proof-of-concept clinical trial in migraine or cluster headache patients could be designed.

Table 3: Key Parameters for a Phase IIa Proof-of-Concept Study of this compound

| Parameter | Migraine Study | Cluster Headache Study |

| Patient Population | Adults with a history of 4-14 migraine days per month. | Adults with episodic or chronic cluster headache. |

| Study Design | Randomized, double-blind, placebo-controlled, crossover design. | Randomized, double-blind, placebo-controlled, parallel-group design. |

| Intervention | Single intravenous infusion of this compound or placebo during a moderate to severe migraine attack. | Intravenous infusion of this compound or placebo at the onset of a cluster headache attack. |

| Primary Endpoint | Pain freedom at 2 hours post-dose. | Proportion of attacks with pain freedom within 15 minutes of treatment initiation. |

| Secondary Endpoints | Pain relief at 2 hours, absence of most bothersome symptom (MBS), use of rescue medication. | Attack frequency, severity, and duration; autonomic symptom relief. |

| Safety and Tolerability | Adverse event monitoring, vital signs (with a focus on blood pressure), ECG. | Adverse event monitoring, vital signs, ECG. |

Quantitative Data from this compound Neuropathic Pain Studies

While not directly applicable to headache, the data from neuropathic pain studies provide a foundation for dose selection and safety monitoring in future headache trials.

Table 4: Summary of Tolerability Data from a Dose-Escalating Safety Study of this compound in Patients with Neuropathic Pain

| Dose | N | Most Common Adverse Events |

| Placebo | 13 | Headache |

| 250 µg | 12 | Visual disturbances (16.7%), Increased blood pressure (8.3%) |

| 500 µg | 12 | Visual disturbances (33.3%), Increased blood pressure (50%) |

| 750 µg | 2 | Study abandoned due to sustained systolic blood pressure response. |

Conclusion and Future Directions

The NMDA receptor antagonist this compound presents a compelling, albeit untested, therapeutic candidate for the treatment of migraine and cluster headaches. Its mechanism of action aligns with the growing understanding of the central role of glutamatergic neurotransmission in the pathophysiology of these disorders. The lack of psychomimetic effects at therapeutic doses in neuropathic pain studies is a significant advantage over other NMDA receptor antagonists.

Future research should focus on preclinical studies using established animal models of migraine and cluster headache to confirm the efficacy of this compound in reducing pain and associated symptoms. Positive preclinical findings would provide a strong rationale for conducting well-designed, proof-of-concept clinical trials in patients with these debilitating headache disorders. The data and proposed experimental frameworks presented in this guide offer a roadmap for the scientific community to explore the full therapeutic potential of this compound.

References

- 1. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unmasking the relationship between CGRP and glutamate: from peripheral excitation to central sensitization in migraine | springermedizin.de [springermedizin.de]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of CNS 5161

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNS 5161 is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts as a use-dependent channel blocker, meaning it preferentially binds to the activated state of the NMDA receptor ion channel.[1][2] This mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of NMDA receptors in the central nervous system. These application notes provide detailed protocols for in vitro studies to characterize the pharmacological and functional effects of this compound.

Mechanism of Action

This compound interacts with a binding site within the ion channel pore of the NMDA receptor, the same site targeted by other well-known channel blockers like MK-801 and phencyclidine (PCP).[3] By binding to this site, this compound physically obstructs the flow of ions, primarily Ca2+, through the channel, thereby inhibiting NMDA receptor-mediated neuronal excitation. The binding of this compound is enhanced in the presence of the NMDA receptor co-agonists, glutamate and glycine, which reflects its use-dependent nature.[1][2]

Quantitative Data Summary

| Assay Type | Key Parameter | Value | Species | Preparation | Reference |

| Radioligand Binding | Kᵢ for [³H]MK-801 displacement | 1.8 nM | Rat | Brain synaptosomal membranes | |

| Radioligand Binding | K🇦 for [³H]CNS-5161 | < 4 nM | Rat | Brain membranes | |

| Calcium Influx | Inhibition of glutamate-mediated Ca²⁺ influx | Dose-dependent | Human | NT2 cells expressing NMDA receptors |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the MK-801 binding site within the NMDA receptor ion channel.

Materials:

-

Rat forebrain tissue

-

[³H]MK-801 (radioligand)

-

This compound (test compound)

-

Unlabeled MK-801 (for non-specific binding)

-